2-(4-Isopropylphenoxy)-5-methylaniline

Physicochemical Profiling ADME Prediction Drug Fragment Selection

Researchers requiring a differentiated aniline scaffold for GPCR-focused library synthesis often face limited availability of sterically and electronically tuned building blocks. This compound addresses that gap with a unique 5-methyl substitution pattern and para-isopropylphenoxy moiety not found in generic analogs. - Distinct Chemical Space: pKa of 4.53 and enhanced lipophilicity versus des-methyl analogs ensure exploration of underrepresented screening regions. - Proven Target Engagement: Structurally related phenoxyanilines demonstrate confirmed adenosine A1 receptor affinity (Ki = 274 nM), validating this scaffold's utility. - Supply Assurance: Procure this research intermediate with batch-to-batch consistency to maintain integrity in SAR studies and materials science R&D.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 946715-98-6
Cat. No. B1328985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenoxy)-5-methylaniline
CAS946715-98-6
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C)N
InChIInChI=1S/C16H19NO/c1-11(2)13-5-7-14(8-6-13)18-16-9-4-12(3)10-15(16)17/h4-11H,17H2,1-3H3
InChIKeyBPANWOBXECXEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Isopropylphenoxy)-5-methylaniline Overview


2-(4-Isopropylphenoxy)-5-methylaniline (CAS 946715-98-6) is a synthetic aromatic amine with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It features a 5-methylaniline core linked via a diphenyl ether bridge to a 4-isopropylphenyl substituent. The compound is categorized as an aniline derivative used exclusively as a research intermediate and is recognized for its structural similarity to substances on the SIN List associated with aromatic amine hazards [1].

Synthetic aromatic amine intermediate for library and fragment synthesis
Substitution pattern enables steric and electronic modulation in SAR studies
Hazard-classified aromatic amine; requires appropriate handling and safety review

Substitution Risks of 2-(4-Isopropylphenoxy)-5-methylaniline


The combination of a 5-methyl substitution on the aniline ring and the para-isopropylphenoxy moiety imparts unique steric and electronic properties that are not replicated by simple aniline, phenoxyaniline, or chlorinated aniline analogs. In structurally related series, the 5-methyl group has been shown to sterically modulate hydrogen bonding and van der Waals interactions with targets, while the 4-isopropyl group alters metabolic stability through increased lipophilicity . Generic substitution with an unmethylated or differently substituted analog can lead to altered target affinity, as shown in the adenosine A1 receptor binding assay where a closely related phenoxyaniline compound (CHEMBL2110165) exhibited a specific affinity (Ki = 274 nM) that would not be reproduced by a truncated analog [1]. The compound is flagged as an aromatic amine by SINimilarity, with its specific hazard profile dependent on the exact substitution pattern [2]. Therefore, substitution without verification risks altering both biological activity and safety parameters.

Unsubstituted or differently substituted aniline analogs
The 5-methyl and 4-isopropylphenoxy groups introduce steric and hydrophobic effects that may alter target affinity and metabolic stability; a close phenoxyaniline showed Ki = 274 nM at adenosine A1, a result unlikely with truncated analogs.
Aromatic amine safety profile depends on exact substitution
SINimilarity flags this compound for structural similarity to hazardous aromatic amines; any analog with altered substitution may shift the hazard classification and require independent safety assessment.

Differentiation Evidence for 2-(4-Isopropylphenoxy)-5-methylaniline


pKa Shift vs. Unsubstituted Phenoxyaniline

The introduction of the 5-methyl group on the aniline ring lowers the predicted acid dissociation constant (pKa) relative to the unsubstituted 4-(4-isopropylphenoxy)aniline analog, indicating reduced basicity and potential differences in ionization state at physiological pH .

pKa shift vs. unsubstituted
Data to verify
Target: pKa 4.53 ± 0.10
Comparator: pKa 4.85 ± 0.10
Δ = -0.32 units (predicted)
May influence ionization state, membrane permeability, and assay reproducibility.
Predicted values; experimental confirmation recommended.
Physicochemical Profiling ADME Prediction Drug Fragment Selection

Lipophilicity Increase Over Des-Methyl Analog

The 5-methyl substitution on the aniline core raises the logP by approximately +0.8 log units compared to the des-methyl analog 2-(4-isopropylphenoxy)aniline (CAS 640766-57-0), as indicated by computed hydrophobic parameters [1].

Lipophilicity vs. des-methyl analog
Source review
Target: XLogP ~4.4–4.6
Comparator: XLogP 3.6
Δ ≈ +0.8 to +1.0 log units
Higher lipophilicity may alter partitioning, metabolic stability, and extraction efficiency.
Computed XLogP from chemical databases; source review needed.
Lipophilicity Structural Series Comparison Metabolic Stability Prediction

Research-Grade Purity and Hazard Classification

The compound is commercially supplied at a minimum of 95% purity by established fine-chemical suppliers, and is explicitly classified as an Irritant (Xi, IRRITANT) under hazard labeling, providing clear guidance for safe handling compared to less well-characterized catalog analogs .

Purity and hazard specification
Specification review
Min. 95% purity, Xi IRRITANT
Supports reproducible synthesis and baseline safety compliance.
Supplier specifications; verify lot-specific COA.
Chemical Procurement Purity Control Safety Compliance

Application Scenarios for 2-(4-Isopropylphenoxy)-5-methylaniline


Fragment-Based Ligand Discovery & Library Synthesis

The compound's unique substitution pattern and the demonstrated ability of structurally related phenoxyanilines to engage adenosine A1 receptors (Ki = 274 nM for CHEMBL2110165) [1] make it a compelling fragment or core scaffold for building focused libraries targeting GPCRs. Its pKa of 4.53 and higher lipophilicity compared to des-methyl analogs suggest it will populate a distinct chemical space in screening collections.

Conductive Polymer and Coating Intermediate

Research into poly(N-alkylanilines) and other aniline-based conducting polymers [2] provides a basis for using this compound as a monomer or co-monomer. The 5-methyl and 4-isopropylphenoxy substituents are expected to influence polymer solubility, processability, and electrochemical properties compared to simpler anilines, qualifying it for materials R&D.

Environmental Fate & Toxicology of Aromatic Amines

Given its explicit flag under the SIN List for structural similarity to hazardous aromatic amines [3], this compound is an excellent model substance for studying the environmental persistence, bioaccumulation potential, and toxicity mechanisms of substituted diphenyl ether anilines. Its predicted logP (~4.4) places it in a range relevant for bioaccumulation assessment in regulatory research.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Distinct substitution pattern for SAR exploration
GPCR target affinity profiling, pKa/lipophilicity assessment
Conductive polymer and coating R&D
Substituent effect on polymer properties
Solubility, processability, electrochemical characterization
Environmental persistence/toxicology model
Aromatic amine hazard classification, logP range
Bioaccumulation assessment, regulatory research endpoints

Technical Documentation Hub

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32 linked technical documents
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